17beta-Hydroxyandrost-4-ene-3,16-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-15,17,22H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+,19+/m1/s1 |
InChI Key |
GKUQOSSSOLNAIL-XJIZNKBASA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(=O)C4O)C |
Origin of Product |
United States |
Biosynthesis and Interconversion Pathways of 17beta Hydroxyandrost 4 Ene 3,16 Dione
Precursor Substrates and Enzymatic Synthesis Routes to 17β-Hydroxyandrost-4-ene-3,16-dione.
The formation of 17β-Hydroxyandrost-4-ene-3,16-dione originates from central androgen precursors and involves key enzymatic modifications.
The primary precursor for the biosynthesis of 17β-Hydroxyandrost-4-ene-3,16-dione is androstenedione (B190577). The synthesis likely proceeds through a multi-step pathway. The initial and critical step is the hydroxylation of the androstenedione molecule at the C16 position. In vitro studies with reconstituted human CYP21A2 have demonstrated its capability to metabolize androstenedione, resulting in a product hydroxylated at the C16β position, namely 16β-hydroxyandrostenedione nih.gov. Similarly, purified rat hepatic monooxygenase systems containing cytochrome P-450b can oxidize testosterone (B1683101) to 16α- and 16β-hydroxytestosterone, indicating that 16-hydroxylation is a known metabolic route for androgens nih.gov.
Following the formation of a 16-hydroxylated intermediate, the subsequent step would involve the oxidation of the 16-hydroxyl group to a 16-keto group. This would lead to the formation of 16-keto-androstenedione. The final step in the synthesis of 17β-Hydroxyandrost-4-ene-3,16-dione is the reduction of the 17-keto group of 16-keto-androstenedione to a 17β-hydroxyl group. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs) wikipedia.orgresearchgate.netnih.govoup.comwikipedia.orgnih.gov.
Several key enzymes are implicated in the biogenesis of 17β-Hydroxyandrost-4-ene-3,16-dione.
Cytochrome P450 Enzymes: The initial hydroxylation at the C16 position is carried out by cytochrome P450 (CYP) enzymes. In rats, purified P450 2C11 has been shown to metabolize testosterone to 16α-hydroxytestosterone and androstenedione to 16α-hydroxyandrostenedione nih.gov. In humans, CYP21A2 has been identified as capable of producing 16β-hydroxyandrostenedione from androstenedione nih.gov.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are crucial for the final step in the synthesis, catalyzing the interconversion between 17-ketosteroids and 17β-hydroxysteroids wikipedia.orgresearchgate.netnih.govoup.comwikipedia.orgnih.gov. The conversion of the 17-keto group of a 16-keto-androstenedione precursor to the 17β-hydroxyl group of the final product is a reaction characteristic of 17β-HSDs. There are several isoenzymes of 17β-HSD with varying substrate specificities and tissue distribution researchgate.netnih.govoup.comwikipedia.orgnih.gov.
The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway:
| Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|
| Cytochrome P450 (e.g., CYP2C11, CYP21A2) | 16-Hydroxylation | Androstenedione | 16α/β-Hydroxyandrostenedione |
| Hypothetical 16-Hydroxysteroid Dehydrogenase | Oxidation of 16-hydroxyl group | 16α/β-Hydroxyandrostenedione | 16-Keto-androstenedione |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction of 17-keto group | 16-Keto-androstenedione | 17β-Hydroxyandrost-4-ene-3,16-dione |
Metabolic Fate and Downstream Conversions of 17β-Hydroxyandrost-4-ene-3,16-dione.
The metabolic fate of 17β-Hydroxyandrost-4-ene-3,16-dione is not well-documented in the scientific literature. However, based on the metabolism of structurally similar steroids, several potential downstream conversions can be postulated.
Direct studies identifying the major metabolites of 17β-Hydroxyandrost-4-ene-3,16-dione are scarce. Metabolism of the structurally related 16-ketoestrone (B72602) and 16-keto-estradiol has been studied in humans, suggesting that 16-keto steroids undergo further metabolic transformations nih.gov. It is plausible that 17β-Hydroxyandrost-4-ene-3,16-dione could undergo further reduction, hydroxylation, or conjugation reactions.
Given that androstenedione is a precursor for both androgens and estrogens, it is conceivable that 17β-Hydroxyandrost-4-ene-3,16-dione could be a substrate for enzymes that lead to the formation of other classes of steroids. For instance, the aromatase enzyme (CYP19A1) converts androgens to estrogens. A study on 16β-hydroxyandrostenedione showed that it serves as a substrate for CYP19A1, suggesting that 16-oxygenated androgens can enter the estrogen biosynthesis pathway nih.gov. This raises the possibility that 17β-Hydroxyandrost-4-ene-3,16-dione could also be a substrate for aromatase, potentially leading to the formation of 16-keto-estrogens.
Tissue-Specific and Cell-Specific Metabolic Profiling in Non-Human Biological Systems.
Studies in non-human models provide valuable insights into the tissue-specific and cell-specific metabolism of steroids.
The liver is a primary site of steroid metabolism. Research on rat liver microsomes has demonstrated the capability of this tissue to perform 16α-hydroxylation of androstenedione nih.gov. Specifically, the incubation of 4,16-androstadien-3-one with male rat liver microsomes resulted in the formation of 16α,17α-epoxy-4-androsten-3-one, highlighting the liver's role in modifying the D-ring of the steroid nucleus nih.gov. Furthermore, studies with hepatocytes from phenobarbital-treated rats have shown rapid metabolism of 4-hydroxyandrost-4-ene-3,17-dione, indicating the liver's high capacity for steroid transformations nih.gov.
Non-human primates, such as chimpanzees, are considered valuable models for human adrenal androgen production nih.govnih.gov. Studies on chimpanzee adrenal glands have revealed the expression of key steroidogenic enzymes, including those involved in androgen synthesis nih.gov. Adrenal vein sampling in patients with primary bilateral macronodular adrenocortical hyperplasia has been used to characterize steroid fingerprints, demonstrating the utility of such methods in understanding adrenal steroidogenesis frontiersin.org. The adrenal glands of non-human primates are known to produce a variety of C19 steroids, and understanding the enzymatic machinery in these tissues can provide clues about the potential for 17β-Hydroxyandrost-4-ene-3,16-dione synthesis and metabolism nih.govnih.gov. Both estrogenic and androgenic 17β-HSD activities have been found in various peripheral tissues of the rhesus monkey, suggesting widespread capability for the interconversion of 17-keto and 17β-hydroxysteroids nih.gov.
The following table outlines the tissue-specific metabolic activities related to the potential biosynthesis of 17β-Hydroxyandrost-4-ene-3,16-dione in non-human models:
| Non-Human System | Tissue/Cell Type | Observed Metabolic Activity | Potential Relevance to 17β-Hydroxyandrost-4-ene-3,16-dione |
|---|---|---|---|
| Rat | Liver Microsomes | 16α-hydroxylation of androstenedione and testosterone nih.gov. Formation of 16α,17α-epoxy-4-androsten-3-one from 4,16-androstadien-3-one nih.gov. | Potential site for the initial 16-hydroxylation step in the biosynthesis of the target compound. |
| Rat | Hepatocytes | Rapid metabolism of 4-hydroxyandrost-4-ene-3,17-dione nih.gov. | Indicates the liver's capacity for extensive metabolism of related androstane (B1237026) steroids. |
| Chimpanzee | Adrenal Gland | Expression of key steroidogenic enzymes for androgen production nih.gov. | Potential site of synthesis of the target compound, given the presence of necessary enzymatic machinery. |
| Rhesus Monkey | Peripheral Tissues | Widespread 17β-HSD activity nih.gov. | Indicates the capability for the final reduction step in the biosynthesis of the target compound in various tissues. |
Contribution of Endocrine Tissues (e.g., Gonadal, Adrenal)
Detailed studies specifically identifying the production of 17beta-Hydroxyandrost-4-ene-3,16-dione in gonadal (testes and ovaries) or adrenal tissues are not available in the current body of scientific literature. While these tissues are the primary sites of androgen synthesis, the specific metabolic pathways that would lead to this particular 16-dione compound have not been elucidated. Research on steroid metabolism in these tissues has identified numerous other androgen derivatives, but not this compound.
Isotopic Tracer Methodologies for Metabolic Flux Analysis of this compound
Isotopic tracer studies are powerful tools for delineating metabolic pathways and quantifying the rates of production and clearance of hormones. These methods involve administering a labeled version of a compound and tracking its conversion into various metabolites. A search of the scientific literature did not yield any studies that have utilized isotopic tracers to investigate the metabolic flux of this compound. Consequently, there is no available data on its production rates, metabolic clearance rates, or the quantitative contribution of different pathways to its formation and breakdown.
Enzymatic Transformations Involving 17beta Hydroxyandrost 4 Ene 3,16 Dione
Characterization of Hydroxysteroid Dehydrogenases (HSDs) Acting on 17beta-Hydroxyandrost-4-ene-3,16-dione
Hydroxysteroid dehydrogenases are a superfamily of enzymes that play a critical role in the biosynthesis and inactivation of steroid hormones. They are responsible for the interconversion of ketones and hydroxyl groups on the steroid scaffold, thereby modulating the biological activity of these molecules. The metabolism of this compound is influenced by the action of several HSD isoforms, primarily 3-alpha/beta-HSD and 17-beta-HSD.
The interconversion of this compound is governed by specific isoforms of 3-alpha/beta-hydroxysteroid dehydrogenase (3-alpha/beta-HSD) and 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD). These enzymes exhibit tissue-specific expression and substrate preferences, which collectively determine the local concentration and activity of the steroid.
17-beta-Hydroxysteroid Dehydrogenases (17beta-HSDs): At least five isoforms of 17beta-HSD are known to play a role in androgen and estrogen metabolism. nih.gov Types 3 and 5 17beta-HSD are primarily involved in the reductive conversion of androstenedione (B190577) to testosterone (B1683101). nih.gov Conversely, type 2 17beta-HSD catalyzes the oxidative inactivation of testosterone to androstenedione. nih.gov Given the structural similarity, it is plausible that these isoforms are also involved in the metabolism of this compound, modulating its activity by acting on the 17-position.
3-beta-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3beta-HSD): This bifunctional enzyme is essential for the biosynthesis of all active steroid hormones. uniprot.org It catalyzes the conversion of delta-5-3-beta-hydroxy steroids to delta-4-keto steroids. While its primary role is in the early stages of steroidogenesis, certain isoforms can also interconvert 3-beta-hydroxy and 3-keto-5-alpha-androstane steroids, thereby controlling the bioavailability of active androgens. uniprot.org The 3-keto group of this compound could potentially be a substrate for reductive activity by certain 3-alpha/beta-HSD isoforms.
| Enzyme | Substrate | Km (mmol/L) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|
| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione | 2.22 | 6.5-7.0 | 40 |
The enzymatic reactions catalyzed by HSDs are highly stereospecific, meaning they produce a specific stereoisomer of the product. This is crucial for the biological activity of the resulting steroid, as different stereoisomers can have vastly different physiological effects.
The reduction of the double bond at the C4-C5 position of the A-ring of 4-ene-3-ketosteroids can lead to the formation of either 5-alpha or 5-beta reduced metabolites. The stereoselective reduction to the 5-beta configuration is a key step in the synthesis of neuroactive steroids. nih.gov This reaction is often catalyzed by 5-beta-reductases. Similarly, the reduction of the keto groups at C3 and C16, and the oxidation of the hydroxyl group at C17, are also expected to be stereospecific, governed by the specific HSD isoforms involved.
Involvement of Other Steroid Modifying Enzymes
Besides HSDs, other enzyme systems are also involved in the metabolism of this compound. These include oxidoreductases and cytochrome P450 enzymes, which introduce hydroxyl groups and other modifications, as well as conjugating enzymes that increase water solubility to facilitate excretion.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes plays a major role in the metabolism of a wide range of endogenous and exogenous compounds, including steroids. Several CYP isoforms are known to hydroxylate androstenedione and related steroids at various positions. For instance, CYP1A1, CYP1A2, CYP1B1, and CYP3A4 are involved in the 2-, 4-, and 16-alpha-hydroxylation of estradiol. nih.gov It is highly probable that these or other CYP enzymes, such as those from the CYP3A family, are also capable of hydroxylating this compound. Furthermore, enzymes like CYP11B2 and CYP21 have been implicated in the metabolism of xenobiotic androgens. researchgate.net
Microbial transformation studies, which often mimic mammalian metabolism, have shown that fungi can introduce hydroxyl groups at various positions on the androstane (B1237026) skeleton, including 6-beta, 7-alpha, 11-alpha, 14-alpha, and 15-alpha. researchgate.net
| Enzyme Family | Potential Action on this compound |
|---|---|
| CYP1A/1B | Hydroxylation at various positions |
| CYP3A | Hydroxylation and other oxidative modifications |
| CYP11B/CYP21 | Potential involvement in metabolism based on xenobiotic androgen studies |
Conjugation is a major pathway for the inactivation and elimination of steroid hormones. This process involves the addition of a polar molecule, such as a sulfate (B86663) or glucuronic acid, to the steroid, which increases its water solubility and facilitates its excretion in urine or bile.
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to a hydroxyl group on the steroid.
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the steroid. Studies on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione, a structurally related compound, have shown that it is rapidly metabolized to its glucuronide conjugate. nih.gov After 15 minutes of incubation with rat hepatocytes, approximately 60% of the steroid was found in the glucuronide fraction. nih.gov This indicates that glucuronidation is a major metabolic pathway for this class of compounds. It is therefore highly likely that the 17-beta-hydroxyl group of this compound is a target for glucuronidation.
Mechanisms of Enzymatic Catalysis and Cofactor Dependence
The formation and metabolism of this compound are governed by specific enzymatic reactions, primarily hydroxylation and redox processes, which are dependent on particular cofactors. A key enzyme involved in its synthesis is CYP105S17, a cytochrome P450 enzyme found in Mycolicibacterium neoaurum. mdpi.com This enzyme catalyzes the conversion of androst-4-ene-3,17-dione (AD) into this compound, a compound also referred to as 16-oxo-TS. mdpi.com This transformation is a critical step in a novel sterol modification pathway identified in the bacterium. mdpi.com
Further metabolism can involve the reduction of the newly formed 16-keto group. For instance, this compound can be subsequently reduced to form 16alpha,17beta-dihydroxy-androst-4-ene-3-one under reductive conditions within the cell. mdpi.com
The broader context of enzymatic activity on the C17 position of the steroid nucleus is managed by the 17beta-hydroxysteroid dehydrogenase (17β-HSD) superfamily, also known as 17-ketosteroid reductases (17-KSR). wikipedia.org These enzymes catalyze the reversible oxidation and reduction at the C17 position, interconverting 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org For example, they mediate the conversion between androstenedione and testosterone. wikipedia.org
A prominent member of this family is the aldo-keto reductase AKR1C3 (also known as type 5 17β-HSD), which specifically catalyzes the reduction of 17-ketosteroids. nih.gov The catalytic mechanism of AKR1C3 and many other reductive 17β-HSDs is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.govnih.gov The enzyme utilizes NADPH to provide the hydride ion required for the reduction of the keto group at the C17 position. nih.gov While some 17β-HSDs can bind both NAD(H) and NADP(H), many show a strong preference for NADPH, which is typically abundant in the cellular environments where these reductive reactions occur. nih.gov
Interactive Table 1: Enzymes and Cofactors in Related Steroid Transformations
| Enzyme/Enzyme Family | Substrate Example | Product Example | Cofactor Dependence | Reaction Type |
|---|---|---|---|---|
| CYP105S17 | Androst-4-ene-3,17-dione | This compound | NADPH/NADH (Typical for P450 systems) | Hydroxylation |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Androst-4-ene-3,17-dione | Testosterone | NADPH | Reduction |
| 17β-Hydroxysteroid Dehydrogenases (general) | Estrone | Estradiol | NADPH (reductive) / NADP+ (oxidative) | Oxidation/Reduction |
In Vitro Recombinant Enzyme Expression and Assay Systems
The study of enzymatic transformations involving this compound and related steroids heavily relies on recombinant DNA technology. By expressing specific enzymes in microbial hosts, researchers can create robust systems for both mechanistic studies and the production of steroid intermediates. mdpi.comgoogle.com These systems allow for the isolation of a single enzymatic activity, providing a clear view of its substrate specificity and catalytic potential.
A notable example is the use of genetically modified strains of Mycolicibacterium neoaurum to produce 16-hydroxylated steroid intermediates. mdpi.com In these systems, the gene for the cytochrome P450 enzyme CYP105S17 was overexpressed, leading to the efficient conversion of androst-4-ene-3,17-dione (AD) into this compound. mdpi.com This recombinant strain was utilized in a two-stage biotransformation process, which achieved a production titer of 13.0 g/L of the downstream product 16alpha,17beta-dihydroxy-androst-4-ene-3-one, with a molar conversion rate of 91.9% from the phytosterol substrate. mdpi.com
Similarly, carbonyl reductases have been expressed in common laboratory hosts like Escherichia coli BL21(DE3) to catalyze the production of various 17β-hydroxysteroids from their corresponding 17-keto precursors. google.com The performance of these recombinant biocatalysts can be significantly enhanced through protein engineering. A patent describes a mutant carbonyl reductase that achieved a 99.5% conversion rate for a 17-ketosteroid substrate, a substantial improvement over the 34.6% conversion rate observed with the wild-type enzyme expressed in the same system. google.com Such recombinant systems are invaluable for creating in vitro assays to screen for enzyme activity and to optimize reaction conditions for steroid synthesis. google.com
The development of these expression systems involves cloning the gene of interest into an expression vector, transforming the vector into a suitable host organism, and inducing protein expression. The resulting whole-cell biocatalysts or purified enzymes can then be used in assays where substrates are added and the formation of products is monitored over time, typically using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net
Interactive Table 2: Performance of Recombinant Systems in Steroid Biotransformation
| Host Organism | Recombinant Enzyme | Substrate | Key Product(s) | Reported Conversion Rate / Titer |
|---|---|---|---|---|
| Mycolicibacterium neoaurum | CYP105S17 (overexpressed) | Phytosterols (via AD) | 16alpha,17beta-dihydroxy-androst-4-ene-3-one | 13.0 g/L Titer (91.9% Molar Yield) mdpi.com |
| E. coli BL21(DE3) | Carbonyl Reductase (Mutant) | 4-Androstenedione | 17beta-hydroxysteroid | 99.5% google.com |
Biological Roles and Activities of 17beta Hydroxyandrost 4 Ene 3,16 Dione in Non Human Models
Steroid Receptor Binding and Functional Affinity Studies
Interaction with Androgen Receptors
No data is publicly available regarding the binding affinity or functional interaction of 17beta-Hydroxyandrost-4-ene-3,16-dione with androgen receptors in any non-human model system.
Cross-Reactivity with Other Nuclear Receptors (e.g., Estrogen Receptors)
There is no available research documenting the cross-reactivity of this compound with other nuclear receptors, such as estrogen receptors, in non-human models.
Modulation of Gene Expression and Cellular Signaling Pathways in Model Systems
Transcriptional Regulation of Steroidogenic and Target Genes
Information on the ability of this compound to regulate the transcription of steroidogenic or other target genes is absent from the scientific literature.
Non-Genomic Signaling Actions
There are no studies that have investigated the potential non-genomic signaling actions of this compound.
Effects on Cellular Processes in In Vitro and Ex Vivo Models
No research findings concerning the effects of this compound on cellular processes in either in vitro or ex vivo non-human models have been published.
Influence on Cell Proliferation and Apoptosis
A thorough review of published research revealed no studies detailing the effects of this compound on the processes of cell proliferation or apoptosis in any non-human cell lines or animal models.
Regulation of Cellular Differentiation and Phenotype
There is currently no available scientific information regarding the role of this compound in the regulation of cellular differentiation or the determination of cellular phenotype in non-human models.
Physiological Contributions in Non-Human Organismal Models
The physiological functions of this compound in whole-organism, non-human models have not been described in the existing scientific literature.
Role in Reproductive Biology (e.g., Testicular Metabolism in Animals)
No research has been published that examines the role of this compound in the reproductive biology of any non-human species, including its potential metabolism within the testes or other reproductive tissues.
Impact on Development and Homeostasis
Information regarding the impact of this compound on the developmental processes and the maintenance of physiological homeostasis in non-human organisms is not available in the current body of scientific literature.
Regulation of 17beta Hydroxyandrost 4 Ene 3,16 Dione Levels and Metabolism
Endocrine and Neuroendocrine Regulation of Biosynthetic Pathways
The production of steroid hormones is centrally controlled by hierarchical neuroendocrine systems that translate signals from the central nervous system into hormonal outputs from peripheral endocrine glands. The biosynthesis of the precursors to 17beta-Hydroxyandrost-4-ene-3,16-dione is tightly regulated by these axes.
Hypothalamic-Pituitary-Gonadal/Adrenal Axis Control
The synthesis of androgens, including the testosterone (B1683101) precursor for this compound, is primarily driven by the hypothalamic-pituitary-gonadal (HPG) axis in the testes and the hypothalamic-pituitary-adrenal (HPA) axis in the adrenal glands. umfiasi.romdpi.comjmb.or.kr
In the HPG axis, the hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). umfiasi.rojmb.or.kr LH is the principal stimulator of testosterone production in the Leydig cells of the testes. nih.govmdpi.com It achieves this by upregulating the expression and activity of crucial steroidogenic enzymes, including cholesterol side-chain cleavage enzyme (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1), which are essential for converting cholesterol into androgen precursors like androstenedione (B190577), and subsequently, testosterone. mdpi.comnih.gov FSH, while primarily involved in spermatogenesis, also supports Leydig cell function and can influence the enzymatic environment of the testis. nih.gov Gonadotropins have been shown to regulate the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs), the enzymes that catalyze the final step in testosterone synthesis from androstenedione. ipen.org
The HPA axis contributes to the circulating pool of androgen precursors. The hypothalamus secretes corticotropin-releasing hormone (CRH), prompting the pituitary to release adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov ACTH stimulates the adrenal cortex to produce steroids. While the primary products are glucocorticoids (cortisol) and mineralocorticoids (aldosterone), the adrenal zona reticularis also produces significant amounts of androgens, primarily dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. biorxiv.org ACTH is a key regulator of adrenal CYP21A2 (21-hydroxylase), an enzyme that has been shown to possess 16-hydroxylase activity towards androstenedione, potentially contributing to the formation of 16-oxygenated precursors. frontiersin.orgbibliotekanauki.plnih.gov ACTH stimulation enhances the expression of most adrenal steroidogenic enzymes, including CYP11A1 and CYP17A1. researchgate.net
The regulation of hepatic cytochrome P450 enzymes, which are also candidates for testosterone 16-hydroxylation, is influenced by pituitary hormones. For instance, in rats, the male-specific hepatic enzyme CYP2C11, which has steroid 16α-hydroxylase activity, is regulated by growth hormone (GH) secretion patterns, which are themselves under hypothalamic control. researchgate.net
Table 1: Hormonal Regulation of Key Enzymes in this compound Biosynthesis
| Axis | Primary Hormone | Target Gland | Key Enzymes Regulated | Effect on Precursor Synthesis |
|---|---|---|---|---|
| HPG Axis | LH | Testis (Leydig Cells) | CYP11A1, CYP17A1, 17β-HSDs | Stimulates Testosterone Production |
| FSH | Testis (Sertoli/Leydig Cells) | Aromatase, 17β-HSDs | Modulates Steroidogenic Environment | |
| HPA Axis | ACTH | Adrenal Cortex | CYP11A1, CYP17A1, CYP21A2 | Stimulates Androgen Precursor Production |
| Somatotropic Axis | GH | Liver | Hepatic CYPs (e.g., CYP2C11) | Regulates Potential 16-Hydroxylating Enzymes |
Local Autocrine and Paracrine Regulatory Mechanisms
Beyond systemic hormonal control, steroidogenesis is fine-tuned by a complex network of local factors acting within the steroidogenic tissues themselves. These autocrine (acting on the same cell) and paracrine (acting on nearby cells) mechanisms allow for precise modulation of enzyme activity.
In the testis, a local negative feedback loop exists where androgens can directly regulate their own synthesis. hormonebalance.org Testosterone, acting through the androgen receptor within Leydig cells, can suppress the expression of steroidogenic enzyme genes, providing a mechanism for homeostatic control. hormonebalance.org The testicular interstitial fluid is rich in various signaling molecules, including growth factors and cytokines, secreted by Leydig, Sertoli, and immune cells. nih.gov For example, cytokines such as tumor necrosis factor (TNF) have been shown to inhibit the expression of key steroidogenic enzymes like CYP17A1 and HSD3B1 in Leydig cells. nih.govnih.gov This indicates that local inflammatory states can directly impact androgen production.
Within the adrenal gland, similar local regulatory systems are in place. Paracrine interactions between the different cortical zones and the adrenal medulla influence steroid output. physiology.org For instance, factors produced in the zona glomerulosa can affect the function of the androgen-producing zona reticularis. physiology.org There is also evidence for an autocrine negative feedback loop within the zona glomerulosa mediated by the mineralocorticoid receptor, suggesting that steroids can locally regulate their own synthesis pathways. physiology.org
In peripheral tissues where metabolism may occur, such as the liver, paracrine signaling also plays a role. Hepatic cells communicate via a variety of mediators that can influence the expression of metabolic enzymes, including the CYP450 family.
Transcriptional and Post-Translational Control of Associated Enzymes
The activity of the enzymes involved in this compound metabolism is meticulously controlled at the molecular level, from the transcription of their genes to the stability and function of the final protein products.
Enzyme Stability, Localization, and Allosteric Regulation
Following transcription and translation, the functionality of steroidogenic enzymes is further controlled by post-translational mechanisms. The stability of an enzyme, or its half-life within the cell, is a key control point. For instance, mutations in the CYP21A2 gene can lead to impaired protein stability, resulting in a nonfunctional enzyme and the clinical syndrome of congenital adrenal hyperplasia. researchgate.net These mutations can disrupt hydrophobic interactions essential for proper protein folding and structural integrity. researchgate.net The degradation of enzymes via the ubiquitin-proteasome system is a common mechanism for regulating their cellular levels.
The subcellular localization of these enzymes is also critical for their function. Most steroidogenic CYPs, including CYP21A2, are located in the endoplasmic reticulum (ER), while others, like CYP11A1, reside in the inner mitochondrial membrane. ipen.orgnih.gov This compartmentalization ensures the efficient channeling of steroid intermediates through the biosynthetic pathways. The proper anchoring of these enzymes to their respective membranes is crucial for their activity. researchgate.net
Post-translational modifications, particularly phosphorylation, can rapidly and reversibly alter enzyme activity. Protein kinase A (PKA), activated by trophic hormones like ACTH and LH, is known to phosphorylate and thereby modulate the activity of several steroidogenic proteins, including the Steroidogenic Acute Regulatory (StAR) protein and enzymes like CYP17A1. nih.govnih.gov These phosphorylation events can act as a molecular switch, turning enzyme function "on" or "off" in response to cellular signals. nih.gov
Environmental and Nutritional Influences on Steroidogenic Enzymes in Experimental Models
The enzymatic machinery of steroidogenesis is susceptible to modulation by a wide array of external factors, including environmental chemicals and nutritional status. Experimental models have been instrumental in elucidating these interactions.
Numerous environmental compounds, often termed endocrine-disrupting chemicals (EDCs), can interfere with steroidogenesis. umfiasi.ronih.govnih.gov These xenobiotics can alter the expression and activity of CYP enzymes and HSDs. nih.govresearchgate.net For example, chemicals like bisphenol A (BPA) and certain phthalates have been shown in in vitro models, such as the H295R human adrenocortical cell line, to disrupt the steroidogenic pathway by altering the expression of key genes like CYP11A1 and 3β-HSD. nih.gov Some toxicants exert direct inhibitory effects on adrenal enzymes, leading to impaired steroid production. hormonebalance.org The adrenal cortex, with its high blood flow and concentration of metabolic enzymes, is a particularly sensitive target for such compounds. nih.govhormonebalance.org
Nutritional status is also a powerful regulator of steroidogenic enzyme activity. Obesity has been linked to altered glucocorticoid metabolism through changes in 11β-HSD1 activity in adipose tissue and the liver. nih.gov Diet composition can influence the expression of these enzymes; for instance, high-sucrose diets have been suggested to impact 11β-HSD1 activity, potentially contributing to metabolic dysregulation. researchgate.net Studies in animal models indicate that obesity can alter the activity of various hepatic CYP enzymes, which could, in turn, affect the metabolism of steroids like testosterone. mdpi.com Patients with 21-hydroxylase (CYP21A2) deficiency, a condition that alters adrenal steroidogenesis, are at an increased risk of obesity, suggesting a complex bidirectional relationship between adiposity and adrenal enzyme function. nih.govnih.gov
Table 2: Examples of External Factors Influencing Steroidogenic Enzymes
| Factor Category | Specific Example | Model System | Target Enzyme(s) | Observed Effect |
|---|---|---|---|---|
| Environmental | Bisphenol A (BPA) | H295R cells | StAR, CYP11A1 | Disrupted expression, altering steroid synthesis |
| Phthalates | H295R cells | CYP19, CYP11A1, 3β-HSD | Altered expression, disrupting steroid synthesis | |
| Triptolide | H295R cells, Rats | HSD3B2, CYP21A2, CYP17A1 | Inhibited mRNA expression, decreased corticosteroid synthesis | |
| Nutritional | High-Sucrose Diet | Animal Models | 11β-HSD1 | Potential alteration of enzyme activity |
Intracellular Feedback Loops within Steroid Metabolism
The principle of intracellular feedback is fundamental to the self-regulation of steroidogenic pathways. These loops typically involve the inhibition or activation of key enzymes by their products or downstream metabolites. This ensures that the production of potent steroid hormones is tightly controlled, preventing excessive or deficient synthesis.
In the broader context of androgen and estrogen metabolism, the family of 17beta-hydroxysteroid dehydrogenase (17β-HSD) enzymes plays a pivotal role. nih.gov These enzymes catalyze the interconversion between 17-keto and 17-hydroxy steroids, a critical step in modulating the biological activity of these hormones. wikipedia.org For instance, different isoforms of 17β-HSD are responsible for the conversion of androstenedione to testosterone (a reductive reaction) and the reverse oxidative reaction. nih.govwikipedia.org The expression and activity of these isoforms are tissue-specific and are subject to regulation by various factors, including the local concentrations of substrates and products. nih.gov
A common feedback mechanism involves the end-product of a pathway inhibiting an enzyme earlier in the same pathway. For example, high intracellular levels of testosterone can inhibit its own synthesis from androstenedione. This regulation is crucial for maintaining hormonal homeostasis.
While the specific intracellular feedback loops governing the metabolism of this compound are not detailed in available research, it is plausible that its metabolism is influenced by the broader regulatory mechanisms of steroidogenesis. The structural similarity of this compound to other androstenedione derivatives suggests that its synthesis and degradation are likely catalyzed by enzymes from the 17β-HSD and other steroidogenic enzyme families. Consequently, its intracellular levels would be subject to the feedback controls that govern the activities of these enzymes.
Further research is necessary to elucidate the specific enzymes that metabolize this compound and to identify the precise feedback loops that regulate its intracellular concentrations. Such studies would be invaluable in completing our understanding of the complex web of steroid hormone metabolism.
Advanced Analytical Methodologies for 17beta Hydroxyandrost 4 Ene 3,16 Dione Research
High-Resolution Chromatography-Mass Spectrometry Techniques.nih.govoup.com
High-resolution chromatography coupled with mass spectrometry (HR-CMS) stands as a cornerstone for steroid analysis, offering unparalleled specificity and the ability to resolve complex mixtures of structurally similar compounds. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, enabling the confident identification of analytes like 17beta-Hydroxyandrost-4-ene-3,16-dione based on their exact mass, even in intricate biological matrices. This capability is crucial for distinguishing the target compound from other endogenous steroids that may have identical nominal masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis.nih.govoup.comresearchgate.net
Gas chromatography-mass spectrometry is a reference method for comprehensive steroid profiling due to its high chromatographic resolution. nih.govnih.gov However, for the analysis of steroids like this compound, which contain polar functional groups (one hydroxyl, two ketones), chemical derivatization is a mandatory step to increase volatility and thermal stability. nih.govresearchgate.net
The analytical process typically involves a two-step derivatization prior to injection. First, the ketone groups at positions C-3 and C-16 are protected, often through oximation with a reagent like methoxyamine HCl. This is followed by silylation of the 17β-hydroxyl group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This dual derivatization yields a less polar, more volatile molecule suitable for GC separation. researchgate.net
Quantitative analysis is then performed using a triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized molecule. nih.gov
Table 1: Illustrative GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | HP-ULTRA1 or similar (e.g., 17 m x 0.2 mm, 0.11 µm film) | Provides high-resolution separation of steroid isomers. |
| Injection Mode | Splitless or Split (e.g., 5:1) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium at a constant flow rate (e.g., 0.8-1.2 mL/min) | Inert mobile phase for carrying analytes through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 325°C) | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method for generating characteristic fragment ions. |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for structural confirmation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity.pharmacompass.comnih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry has become the predominant technique for targeted steroid quantification in clinical and research settings. researchgate.netresearchgate.net Its major advantage over GC-MS is that derivatization is often not required, simplifying sample preparation and reducing analysis time. mdpi.com The technique offers exceptional sensitivity and specificity, making it ideal for measuring low-concentration hormones in biological fluids. semanticscholar.org
For this compound, separation would typically be achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. Ionization is commonly performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Subsequent detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high specificity. In MRM, a specific precursor ion (corresponding to the protonated molecule [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification.
Table 2: Projected LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Projected Setting | Rationale |
| Chromatography | Reversed-Phase (C18 column) | Standard for separating steroids of moderate polarity. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with formic acid | Provides good separation and promotes efficient ionization. |
| Ionization Source | ESI or APCI, positive ion mode | Common and effective ionization techniques for keto-steroids. |
| Precursor Ion (Q1) | m/z 303.2 (for [M+H]⁺) | Corresponds to the molecular weight of the analyte plus a proton. |
| Product Ions (Q3) | Hypothetical: m/z 285.2 (loss of H₂O), m/z 257.2 (further fragmentation) | Specific fragments used for unambiguous identification and quantification. |
| Internal Standard | Stable isotope-labeled this compound (e.g., ¹³C₃ or d₅) | Corrects for matrix effects and variations in sample recovery. |
Derivatization Strategies for Improved Chromatographic Separation and Ionization.researchgate.netresearchgate.net
While not always necessary for LC-MS/MS, derivatization can be employed to significantly enhance performance, particularly for keto-steroids. For GC-MS, it is an essential step. researchgate.net
For GC-MS Analysis : As previously mentioned, a two-step derivatization involving oximation of the C3 and C16 ketones followed by silylation of the C17 hydroxyl group is standard practice. This strategy transforms the polar, non-volatile steroid into a thermally stable derivative that chromatographs well. researchgate.net
For LC-MS/MS Analysis : To improve ionization efficiency in ESI, keto groups can be derivatized with reagents that introduce a permanently charged or easily ionizable moiety. Girard reagents (e.g., Girard P and Girard T) react with ketones to introduce a quaternary ammonium (B1175870) group. researchgate.netnih.gov This pre-charged derivative ionizes exceptionally well in ESI mode, which can lower limits of quantification by an order of magnitude or more compared to the underivatized compound. researchgate.net Hydroxylamine derivatization of keto groups is another strategy used to improve chromatographic behavior and assay sensitivity. nih.gov
Immunoanalytical Approaches in Research Settings.nih.gov
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are valuable tools in research for high-throughput screening of large numbers of samples. Their utility depends entirely on the availability of highly specific antibodies that can distinguish the target analyte from other structurally related steroids, a common challenge in steroid analysis. nih.gov
Development and Application of Specific Antibodies for Research Assays
The generation of specific antibodies for this compound requires a custom immunogen synthesis. The steroid itself is too small to elicit an immune response and must be covalently linked to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This steroid-protein conjugate is then used to immunize animals to produce antibodies.
The specificity of the resulting antibodies is critically dependent on the site at which the steroid is linked to the carrier protein. To generate antibodies that recognize the unique features of the D-ring (i.e., the C16-ketone and C17-hydroxyl group), the conjugation should occur at a position distant from this end of the molecule, for example, through the C3-ketone or by introducing a linker at C6 or C7. This approach ensures that the D-ring remains exposed as the primary epitope for antibody recognition, minimizing cross-reactivity with other androgens that lack the C16-keto group.
Validation of Immunoassays for Biological Matrix Analysis
Before an immunoassay can be reliably used in research, it must undergo rigorous validation to ensure its performance characteristics are well-defined for the specific biological matrix (e.g., serum, plasma, tissue culture media) being analyzed.
Key validation parameters include:
Specificity (Cross-reactivity) : The antibody must be tested against a panel of structurally similar steroids (e.g., testosterone (B1683101), androstenedione (B190577), 11-ketotestosterone, progesterone) to quantify the degree of interference. Low cross-reactivity is essential for accurate measurement.
Sensitivity : The lower limit of detection (LLOD) and lower limit of quantification (LLOQ) are determined to define the assay's working range.
Accuracy : Assessed via spike and recovery experiments, where known amounts of the analyte are added to the biological matrix and the percentage recovered is measured.
Precision : Evaluated by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV) at different concentration levels.
Advanced Spectroscopic Methods for Structural Elucidation and Conformation in Research.
Spectroscopic techniques are indispensable in determining the precise three-dimensional structure and identifying the functional groups of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its stereochemistry. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the spatial arrangement of atoms in this compound can be definitively assigned.
Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) connectivities, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons (¹H-¹³C). For long-range correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. The stereochemical relationships, particularly the relative orientation of substituents, are often elucidated using the Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.
While specific experimental data for this compound is not widely published, the expected chemical shifts for its key protons and carbons can be estimated based on the extensive literature available for structurally related androstanes and other steroids. The presence of the C-16 ketone and C-17 hydroxyl group significantly influences the chemical shifts of nearby protons and carbons, particularly in the D-ring of the steroid.
Below is a table of estimated ¹H and ¹³C NMR chemical shifts for key positions in this compound, based on data from analogous steroidal structures.
| Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| C-3 | - | ~199.5 |
| C-4 | ~5.7 | ~124.0 |
| C-5 | - | ~171.0 |
| C-16 | - | ~218.0 |
| C-17 | ~3.9 | ~85.0 |
| C-18 (CH₃) | ~0.9 | ~14.0 |
| C-19 (CH₃) | ~1.2 | ~17.5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule.
IR spectroscopy measures the vibrations of bonds within a molecule when it absorbs infrared radiation. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the key functional groups are the α,β-unsaturated ketone in the A-ring, the ketone in the D-ring, and the hydroxyl group at C-17. The α,β-unsaturated ketone typically shows a strong C=O stretching absorption at a lower wavenumber compared to a saturated ketone due to conjugation. The cyclopentanone (B42830) in the D-ring and the hydroxyl group will also have distinct absorption bands.
UV-Vis spectroscopy provides information about conjugated systems. The α,β-unsaturated ketone system in the A-ring of this compound constitutes a chromophore that absorbs UV light, resulting in a characteristic π → π* electronic transition. The wavelength of maximum absorbance (λmax) is indicative of this conjugated system.
The table below summarizes the expected characteristic IR absorption bands and the UV-Vis absorption maximum for this compound.
| Spectroscopic Technique | Functional Group | Expected Absorption |
| Infrared (IR) | O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) |
| C=O stretch (α,β-unsaturated ketone) | ~1665 cm⁻¹ | |
| C=C stretch (alkene) | ~1615 cm⁻¹ | |
| C=O stretch (cyclopentanone) | ~1745 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | α,β-unsaturated ketone (π → π*) | λmax ≈ 240 nm |
Methodological Validation, Quality Control, and Inter-Laboratory Comparability in Steroid Research.
Ensuring the accuracy, reliability, and comparability of analytical data is paramount in steroid research. This is achieved through rigorous methodological validation, stringent quality control (QC) procedures, and participation in inter-laboratory comparison studies.
Methodological Validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies using certified reference materials.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Quality Control comprises the routine procedures undertaken to ensure that the analytical results are of acceptable quality. This typically involves the regular analysis of quality control samples with known concentrations of the analyte alongside the study samples. The results from the QC samples are monitored over time to ensure the continued validity of the analytical method.
Inter-Laboratory Comparability is crucial for the external validation of analytical methods and for ensuring that results from different laboratories can be compared with confidence. This is often achieved through participation in Proficiency Testing (PT) schemes or external quality assessment schemes (EQAS). In these programs, a central organizing body distributes identical samples to multiple laboratories, and the results are compared to a reference value or to the consensus value of all participating laboratories. Consistent and accurate performance in PT schemes provides objective evidence of a laboratory's competence in performing the analysis. The use of Certified Reference Materials (CRMs) , which are materials with a certified property value, uncertainty, and metrological traceability, is also fundamental to achieving comparability and for the validation of in-house methods.
Future Directions and Emerging Research Avenues for 17beta Hydroxyandrost 4 Ene 3,16 Dione
Development of Novel In Vitro and Ex Vivo Experimental Models
To move beyond traditional two-dimensional cell cultures, which often fail to replicate the complex microenvironment of native tissues, future research will necessitate the adoption of more physiologically relevant models.
Application of Organoid and 3D Cell Culture Systems for Steroid Research
Three-dimensional (3D) cell culture and organoid models are revolutionizing biomedical research by providing systems that more accurately mimic in vivo physiology. nih.gov For steroid research, these models offer an unprecedented opportunity to study the synthesis, metabolism, and action of compounds like 17beta-Hydroxyandrost-4-ene-3,16-dione in a context that reflects the cellular architecture of steroidogenic tissues.
Organoids derived from adrenal or gonadal stem cells could serve as powerful platforms. sciencepublishinggroup.com For instance, adrenal gland organoids have been successfully generated from human pluripotent stem cells, creating a model that recapitulates early adrenal development and steroidogenesis. scienceboard.netregmednet.com Such systems could be used to investigate the biosynthesis of this compound and its influence on adrenal cell function. Similarly, prostate cancer organoids, which are known to be responsive to androgens, could be employed to study the compound's effects in a disease context. nih.gov Endometrial organoids have also been used to study the effects of excess androgens, providing a model to explore the impact of this compound on hormone-sensitive tissues. northwestern.edu
| Organoid Model | Potential Research Application | Key Endpoints to Measure |
|---|---|---|
| Adrenal Gland Organoids | Investigate biosynthesis and role in adrenal steroidogenesis. | Expression of steroidogenic enzymes, steroid hormone profiles. |
| Prostate Organoids | Study the compound's effect on androgen-sensitive tissues and prostate cancer models. | Cell proliferation, androgen receptor (AR) activation, gene expression changes. |
| Testicular Organoids | Elucidate the role in gonadal steroid metabolism and function. | Testosterone (B1683101) production, spermatogonial stem cell maintenance. |
| Hepatic Spheroids/Organoids | Determine the metabolic fate and potential hepatotoxicity. | Metabolite identification, cytochrome P450 enzyme activity. thermofisher.comthermofisher.com |
Utilization of Gene Editing Technologies in Animal Models
Gene editing technologies, particularly the CRISPR-Cas9 system, have streamlined the creation of genetically engineered animal models. nih.govmdpi.com This technology can be harnessed to create precise animal models to study the in vivo roles of this compound.
By targeting the genes encoding the enzymes suspected to be involved in the synthesis or metabolism of this compound, researchers can create knockout or knock-in animal models. For example, if a specific cytochrome P450 enzyme is hypothesized to produce this compound, a model lacking this enzyme could be generated. animal-reproduction.orgfrontiersin.org Subsequent analysis of the steroid profile in these animals would confirm the enzyme's role and allow for the investigation of the physiological consequences of the compound's absence. This approach has been proposed for modulating androgen production in livestock, demonstrating its feasibility. usda.gov These models would be invaluable for dissecting the compound's function in development, reproduction, and disease. creative-biogene.comnih.gov
Integration of Advanced 'Omics' Technologies
High-throughput 'omics' technologies are essential for a systems-level understanding of the biological impact of this compound. Integrating data from metabolomics, lipidomics, proteomics, and transcriptomics will provide a comprehensive picture of its metabolic pathways and regulatory influence.
Metabolomics and Lipidomics for Comprehensive Pathway Mapping
Metabolomics and lipidomics are powerful tools for identifying and quantifying small molecules in biological systems. unige.ch Applying these technologies can map the metabolic pathways involving this compound. By treating relevant cell models (e.g., adrenal or prostate organoids) with this compound, researchers can track its conversion into downstream metabolites.
Lipidomics, in particular, is crucial as steroid hormones are intrinsically linked to lipid metabolism. aacrjournals.orgnih.gov Androgen signaling is known to regulate numerous lipid metabolic pathways, including uptake, biosynthesis, and degradation. nih.govaacrjournals.org Investigating how this compound alters the cellular lipidome could reveal novel mechanisms of action and biological functions. ascopubs.org For example, studies in prostate cancer have shown that androgens significantly increase the uptake of fatty acids and cholesterol. aacrjournals.org
| 'Omics' Technology | Research Goal | Potential Findings |
|---|---|---|
| Metabolomics | Identify upstream precursors and downstream metabolites. | Mapping of the compound's position within the steroidogenic cascade. |
| Lipidomics | Assess the impact on the global lipid profile of target cells. | Elucidation of effects on membrane composition and lipid signaling pathways. aacrjournals.org |
| Proteomics | Identify protein interaction partners and downstream signaling targets. | Understanding of the androgen receptor (AR) axis and other signaling networks. nih.gov |
| Transcriptomics | Determine the gene expression signature modulated by the compound. | Identification of target genes and regulatory networks. nih.govmdpi.com |
Proteomics and Transcriptomics to Elucidate Regulatory Networks
Proteomics and transcriptomics provide insights into the cellular responses at the protein and RNA levels, respectively. Transcriptomic analysis (e.g., RNA-sequencing) of cells or organoids treated with this compound can reveal which genes are up- or down-regulated, pointing to the signaling pathways it modulates. researchgate.net Comparative analyses have been used to understand the impact of androgen stimulation and inhibition. mdpi.comaacrjournals.org
Proteomics can identify proteins that physically interact with the compound or whose expression levels change in response to it. nih.gov This can help to deconstruct the androgen receptor signaling axis and other affected pathways. nih.gov For instance, such studies could determine if this compound directly binds to the androgen receptor and recruits specific coactivator or corepressor complexes. nih.gov
Untargeted Discovery Approaches for Novel Metabolic Pathways
While targeted analysis is useful for studying known pathways, untargeted approaches are crucial for discovering novel metabolic routes and functions. Untargeted metabolomics, using techniques like high-resolution mass spectrometry, allows for the detection of a wide array of metabolites without preconceived bias. nih.govnih.gov
By comparing the metabolomes of biological samples under different conditions (e.g., before and after administration of a precursor steroid), researchers can identify previously unknown metabolites, including novel derivatives of this compound. nih.govresearchgate.net This approach has been successfully used to identify new biomarkers for steroid misuse and to unravel metabolic signatures in various diseases. nih.govresearchgate.net Applying these untargeted strategies will be key to fully elucidating the metabolic fate and potential novel biological roles of this compound.
Computational Biology and In Silico Modeling
The application of computational tools is set to revolutionize the study of this compound, offering insights that are often difficult to obtain through conventional laboratory techniques alone.
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
While specific molecular docking and dynamics simulation studies on this compound are not yet extensively published, the principles of these in silico techniques are highly applicable. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, this could be used to model its interaction with key steroidogenic enzymes.
Molecular dynamics simulations can then be employed to study the physical movements of the atoms and molecules in the enzyme-ligand complex over time. This provides a detailed view of the conformational changes and the stability of the interaction. Such simulations would be invaluable in understanding how this compound binds to and is metabolized by enzymes, and how it might inhibit or modulate their activity.
Table 1: Potential Enzymes for In Silico Interaction Studies with this compound
| Enzyme Class | Specific Examples | Potential Interaction to Investigate |
| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD, 3β-HSD | Binding affinity, substrate specificity, and catalytic mechanism. |
| Cytochrome P450 Enzymes | CYP11A1, CYP17A1, Aromatase (CYP19A1) | Substrate binding, inhibition potential, and role in steroidogenic pathways. |
| Aldo-Keto Reductases (AKRs) | AKR1C family | Role in the metabolism and clearance of the compound. |
Systems Biology Approaches for Pathway and Network Analysis
Systems biology offers a holistic view of the complex interactions within a biological system. For this compound, this approach can be used to map its position within the broader steroid metabolism network. By integrating experimental data with computational models, researchers can construct detailed metabolic pathway maps. hmdb.ca
These maps can help to identify the upstream precursors and downstream metabolites of this compound, as well as the enzymes that catalyze these transformations. hmdb.ca Network analysis can further reveal how perturbations in the levels of this compound might affect other parts of the metabolic network, potentially uncovering previously unknown biological functions and interactions.
Exploration of Unconventional Biological Roles and Phylogenetic Conservation
Future research will likely extend beyond the traditional roles of androgens to explore novel biological activities of this compound and to understand the evolutionary context of its metabolic pathways.
Androstenedione (B190577) and its derivatives are primarily known for their role as intermediates in the biosynthesis of androgens and estrogens. nih.gov However, emerging research suggests that some steroid metabolites may have biological functions that are independent of the classical nuclear hormone receptors. nih.gov Future studies could investigate whether this compound has any such unconventional roles, for example, in modulating neuronal function, immune responses, or cellular proliferation. austinpublishinggroup.com
Understanding the phylogenetic conservation of the enzymes that metabolize this compound can provide insights into its fundamental biological importance. The evolution of steroidogenic and steroid-inactivating enzymes, such as cytochrome P450s and hydroxysteroid dehydrogenases, dates back hundreds of millions of years. nih.gov By comparing the genes and protein sequences of these enzymes across different species, researchers can infer the evolutionary pressures that have shaped steroid metabolism. This can help to identify functionally important regions of these enzymes and may reveal conserved metabolic pathways involving this compound. Germline mutations in steroid-metabolizing enzymes can lead to various endocrine disorders, highlighting their critical role. mdpi.com
Q & A
Q. What are the key synthetic routes for 17β-Hydroxyandrost-4-ene-3,16-dione and its derivatives?
- Methodological Answer : The compound can be synthesized via bromination at C-16α of a 17-ketone precursor followed by controlled alkaline hydrolysis to yield intermediates like 16α-hydroxy-17-ketones. Subsequent reductive cleavage with zinc dust and sodium hydroxide treatment produces 17β-hydroxy-16-ketone derivatives . Microwave-assisted synthesis is an advanced alternative, utilizing hydrazine derivatives (e.g., 4-bromophenylhydrazine hydrochloride) in methanol with KOH to achieve regioselective pyrazole ring formation .
Q. What analytical techniques are recommended for characterizing structural isomers?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl stretches) .
- NMR Spectroscopy : H and C NMR resolve stereochemistry; chemical shifts for C-3 (δ ~2.5 ppm) and C-17 (δ ~4.1 ppm) confirm substitution patterns .
- Mass Spectrometry : ESI-MS validates molecular weight and fragmentation pathways (e.g., m/z 376 for brominated derivatives) .
Q. How to optimize reaction conditions for high-yield synthesis?
- Methodological Answer :
- Temperature Control : Maintain 60–70°C during bromination to avoid side reactions .
- Alkaline Hydrolysis : Use 1M NaOH for controlled cleavage of epoxide rings to prevent over-hydrolysis .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 4-hour stirring in methanol with KOH) .
Q. What purification methods are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for high-purity crystalline products .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates diastereomers .
Advanced Research Questions
Q. How can conflicting spectroscopic data from synthesized derivatives be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with known analogs (e.g., 3β-acetoxy derivatives in vs. 19-alcohol derivatives in ) to identify misassignments .
- X-ray Crystallography : Resolves ambiguous stereochemistry, as demonstrated for 6-methylideneandrost-4-ene-3,17-dione derivatives .
Q. What strategies are effective in studying metabolic pathways involving this compound?
- Methodological Answer :
- Enzyme Assays : Use recombinant 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms to assess catalytic activity. Monitor NAD(P)H consumption at 340 nm .
- Isotopic Labeling : Track C-labeled derivatives in cell cultures to map conversion to testosterone or other androgens .
Q. How does the compound interact with steroidogenic enzymes like 17β-HSD?
- Methodological Answer :
- Inhibition Studies : Pre-incubate 17β-HSD with the compound (0.1–10 µM) and measure residual activity using estradiol or testosterone as substrates .
- Molecular Docking : Model the compound’s 3D structure (from crystallography data ) into the enzyme’s active site to predict binding modes .
Q. How to design experiments to assess its role in steroid biosynthesis regulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
